5-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate furan derivatives.
Introduction of the Cyclopentyl Group: The cyclopentyl group with a hydroxyethoxy substituent can be added through nucleophilic substitution or addition reactions.
Final Coupling: The final step involves coupling the isoxazole derivative with the furan and cyclopentyl groups under suitable conditions, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the isoxazole ring or the carbonyl group, potentially yielding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂), nucleophiles (amines, thiols), and bases (NaOH, KOH) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the isoxazole ring could produce isoxazolidines.
Scientific Research Applications
Chemistry
In chemistry, 5-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, inflammation, or infectious diseases.
Industry
In industrial applications, this compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-N-(cyclopentylmethyl)isoxazole-3-carboxamide
- 5-(furan-2-yl)-N-((1-(2-methoxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide
- 5-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclohexyl)methyl)isoxazole-3-carboxamide
Uniqueness
Compared to similar compounds, 5-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide is unique due to the presence of the hydroxyethoxy group attached to the cyclopentyl ring. This structural feature may enhance its solubility, bioavailability, and interaction with biological targets, making it a more potent and versatile compound for various applications.
Properties
IUPAC Name |
5-(furan-2-yl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c19-7-9-22-16(5-1-2-6-16)11-17-15(20)12-10-14(23-18-12)13-4-3-8-21-13/h3-4,8,10,19H,1-2,5-7,9,11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSORVXQRZVZIDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=NOC(=C2)C3=CC=CO3)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.